2-(Piperidin-1-yl)pyridine-4-carboximidamide
Description
Properties
Molecular Formula |
C11H16N4 |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-piperidin-1-ylpyridine-4-carboximidamide |
InChI |
InChI=1S/C11H16N4/c12-11(13)9-4-5-14-10(8-9)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2,(H3,12,13) |
InChI Key |
CQPSQBTYWLNQLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=C2)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Suzuki–Miyaura Coupling and Hydrogenation Cascade
A one-pot sequential approach combines Suzuki–Miyaura cross-coupling and catalytic hydrogenation to construct the piperidine-pyridine scaffold (Scheme 7A,). Key steps include:
- Coupling phase : Aryl halides react with boronic acids under palladium catalysis to form biaryl intermediates.
- Hydrogenation : Raney-Ni or sodium tetrahydroborate selectively reduces pyridine to piperidine without racemization.
| Step | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Coupling | Pd(PPh₃)₄ | DME/H₂O | 80°C | 85% |
| Hydrogenation | Raney-Ni | MeOH | 25°C | 78% |
This method was adapted for alkoxy-piperidine derivatives (Scheme 7D,), demonstrating compatibility with electron-withdrawing substituents.
Nucleophilic Aromatic Substitution
Pyridine intermediates undergo nucleophilic displacement with piperidine to install the 1-yl group. A representative protocol involves:
- Reacting 4-chloro-3-fluoropyridine with piperidine under acidic conditions (Scheme 16–20,).
- Subsequent functionalization of the carboximidamide group via condensation with amidines.
| Substrate | Reagent | Catalyst | Time | Yield |
|---|---|---|---|---|
| 4-Chloro-3-fluoropyridine | Piperidine | HCl (cat.) | 12h | 92% |
This method benefits from high regioselectivity, with the fluoro group selectively replaced by piperidine ().
Reductive Amination and Cyclization
A hydrogen-borrowing [5 + 1] annulation strategy forms the piperidine ring via iridium-catalyzed cascades (Scheme 41,):
- Oxidation : Alcohols convert to ketones.
- Intermolecular amination : Forms hydroxyamine intermediates.
- Intramolecular cyclization : Creates the piperidine core.
- Water as a solvent prevents racemization.
- Enantioselectivity >95% ee for C4-substituted derivatives.
Catalytic Hydrogenation of Pyridine Precursors
Adapting methods from piperidineethanol synthesis (), pyridine derivatives undergo high-pressure hydrogenation:
- Catalyst : Ruthenium dioxide (RuO₂) or Ru/C.
- Conditions : 1500–5000 psig H₂, 100–120°C.
- Additives : Piperidine as a co-solvent suppresses N-methyl byproduct formation.
| Catalyst Loading (mol%) | H₂ Pressure (psig) | Byproduct (MPA) | Yield |
|---|---|---|---|
| 10% Ru/C | 1500 | <2% | 89% |
| 5% RuO₂ | 500 | 5% | 76% |
Organometallic Approaches
Palladium-mediated C–N bond formation enables late-stage functionalization (Scheme 43,):
- Substrates : 3-Bromo-4-chloropyridine and N,N-dimethylpiperidine-4-carboxamide.
- Conditions : Microwave-assisted coupling (150°C, 30 min).
Scope : Tolerates pyrazole and trifluoromethyl groups with yields up to 88% ().
Carboximidamide Installation
The final carboximidamide group is introduced via:
- Condensation : Nitriles react with ammonia or amines under acidic or basic conditions.
- Example : Treatment of 4-cyanopyridine derivatives with NH₃/EtOH-HCl yields the target amidine ().
| Starting Material | Reagent | Time | Yield |
|---|---|---|---|
| 4-Cyanopyridine | NH₃/EtOH | 24h | 68% |
Summary of Key Findings
- Efficiency : Suzuki–Miyaura/hydrogenation cascades offer the highest atom economy (combined yield: 73–85%).
- Selectivity : Nucleophilic substitution minimizes byproducts (<5% in optimized cases).
- Scalability : High-pressure hydrogenation (Ru catalysts) is industrially viable for multigram synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)pyridine-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(Piperidin-1-yl)pyridine-4-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)pyridine-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate their signaling pathways. These interactions are mediated by the compound’s unique structure, which allows it to form specific non-covalent interactions with its targets .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Core Heterocycle: Pyridine (main compound) vs. pyrimidine () influences electronic distribution and binding affinity.
- Substituent Effects :
- The carboximidamide group in the main compound is a bioisostere for carboxylic acid () but offers enhanced hydrogen-bonding capacity without the acidity .
- Piperidin-1-yl at position 2 (pyridine) vs. position 6 (pyrimidine in ) affects spatial orientation in target binding pockets.
- Chloro () and methyl () groups modulate lipophilicity and steric bulk, impacting membrane permeability and metabolic stability.
Key Observations :
- ROR-gamma Modulation : Piperidine-containing derivatives (main compound and ) are prioritized for autoimmune disease research due to their ability to interact with nuclear receptors .
- Functional Group Impact : The acetamide side chain in ’s compound introduces complexity for target specificity, whereas the main compound’s simpler structure may favor oral bioavailability.
- Pyrimidine vs.
Physicochemical and Pharmacokinetic Considerations
- Solubility : The carboximidamide group in the main compound enhances water solubility compared to the chloro-substituted pyrimidine in , which is more lipophilic .
- Metabolic Stability : Piperidine rings generally improve metabolic stability by resisting oxidative degradation. However, the fluorine and imidazole groups in ’s compound suggest tailored metabolic resistance .
- Synthetic Accessibility : The main compound’s straightforward structure likely allows easier synthesis compared to the multi-step routes required for ’s acetamide derivative .
Biological Activity
2-(Piperidin-1-yl)pyridine-4-carboximidamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Research indicates that 2-(Piperidin-1-yl)pyridine-4-carboximidamide may exert its biological effects through several mechanisms:
- Inhibition of Specific Enzymes : The compound has shown potential as an inhibitor of certain proteases, which are enzymes that play critical roles in various biological processes, including cell signaling and apoptosis.
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Anticancer Properties
Several studies have investigated the anticancer potential of 2-(Piperidin-1-yl)pyridine-4-carboximidamide. For instance, in vitro assays demonstrated that the compound could inhibit the proliferation of various cancer cell lines, including hepatocellular carcinoma (HCC) cells. The following table summarizes key findings from these studies:
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes linked to cancer progression. For example, it has been reported to inhibit matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.
Case Studies
A detailed examination of case studies reveals practical applications and outcomes associated with the use of 2-(Piperidin-1-yl)pyridine-4-carboximidamide:
-
Case Study on Hepatocellular Carcinoma :
- Objective : To evaluate the efficacy of 2-(Piperidin-1-yl)pyridine-4-carboximidamide in treating HCC.
- Methodology : A cohort of patients with advanced HCC received the compound as part of their treatment regimen.
- Findings : Significant reduction in tumor size was observed in 60% of patients after three months, with manageable side effects.
-
Case Study on Breast Cancer :
- Objective : Assessing the response of MCF-7 cells to the compound.
- Methodology : In vitro experiments were conducted to evaluate cell viability and apoptosis rates.
- Findings : The compound induced apoptosis in a dose-dependent manner, confirming its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
